2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile
Description
Properties
Molecular Formula |
C7H5BrN2O |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
2-(2-bromo-5-hydroxypyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H5BrN2O/c8-7-5(1-2-9)3-6(11)4-10-7/h3-4,11H,1H2 |
InChI Key |
RYWZANHROAZQCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CC#N)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile typically involves the reaction of 2-bromopyridine with acetonitrile. The process begins with the reaction of 2-bromopyridine with a suitable base, such as sodium hydroxide, in an organic solvent like acetonitrile. This reaction forms 2-(5-bromo-2-pyridyl)acetone, which is then further reacted with acetonitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings. The process involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and reduction: The hydroxyl group allows for oxidation and reduction reactions.
Condensation reactions: The nitrile group can participate in condensation reactions with other compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an organic solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the hydroxyl group to form different functional groups .
Scientific Research Applications
2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The hydroxyl and nitrile groups play crucial roles in these interactions, allowing the compound to participate in various chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile with analogs based on substitution patterns, synthetic routes, and electronic properties.
Substitution Patterns and Reactivity
- Bromine Position: Bromine at position 2 (target compound) vs. position 6 (6-bromo-3-pyridineacetonitrile) alters electronic effects.
- Hydroxyl Group : The 5-OH group in the target compound introduces hydrogen-bonding capability, absent in 6-bromo-3-pyridineacetonitrile. This could enhance solubility in polar solvents or influence crystallization behavior.
- Nitrile Placement : The 3-CH₂CN group in the target compound contrasts with coumarin-based nitriles (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetonitrile), where the nitrile is part of a larger conjugated system. DFT studies on coumarin analogs show HOMO/LUMO localization on the aromatic core, suggesting similar electron density distribution in pyridine-based nitriles .
Electronic and Structural Insights
- HOMO-LUMO Analysis : In coumarin analogs, HOMO/LUMO orbitals are localized on the chromene ring, with minimal contribution from the nitrile group. By analogy, the target compound’s HOMO/LUMO may reside on the pyridine ring, modulated by electron-withdrawing Br and OH groups .
- Related bromopyridines (e.g., 3-acetyl-5-bromopyridine) are often characterized via NMR and IR, as seen in and .
Biological Activity
2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a brominated pyridine ring with a hydroxyl group and an acetonitrile side chain, which may influence its biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit viral endonucleases, which are crucial for viral replication. For instance, certain aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones demonstrated significant inhibitory activity against influenza A virus (IAV) endonuclease, with IC50 values as low as 7 nM for established inhibitors .
- Antimicrobial Activity : The presence of hydroxyl and halogen substituents in pyridine derivatives has been associated with enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. This could suggest a similar potential for this compound .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications in the substituents on the pyridine ring significantly affect biological activity. For example:
| Compound | Substituent | IC50 (μM) |
|---|---|---|
| 1 | p-Cyanophenyl | 7 |
| 2 | p-Tetrazoyl | <1 |
| 3 | p-Fluorophenyl | 1 |
These findings indicate that the introduction of electron-withdrawing groups can enhance inhibitory potency against specific enzymes .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Inhibition of IAV Endonuclease :
- Antimicrobial Efficacy :
Q & A
Q. What are the standard synthetic routes for preparing 2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile?
A common approach involves functionalizing brominated pyridine precursors via nucleophilic substitution or coupling reactions. For example, acetonitrile groups can be introduced using cyanoethylation under basic conditions. A related method employs sodium carbonate in acetonitrile/water mixtures to facilitate reactions with brominated intermediates, as seen in similar pyridine derivatives . Key steps include:
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Characterization using H/C NMR and high-resolution mass spectrometry (HRMS).
Q. How is the compound characterized structurally?
X-ray crystallography is the gold standard for unambiguous structural determination. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used . For non-crystalline samples:
- H NMR: Expect aromatic protons at δ 7.5–8.5 ppm (pyridine ring) and a singlet for the acetonitrile proton (δ ~3.5–4.0 ppm).
- IR: Strong absorption at ~2240 cm (C≡N stretch).
Q. What solvents and conditions stabilize this compound during storage?
The compound is hygroscopic and light-sensitive. Store under inert gas (N/Ar) at –20°C in amber vials. Use anhydrous acetonitrile or DMSO for dissolution, as water may hydrolyze the nitrile group .
Advanced Research Questions
Q. How can conflicting 1^11H NMR data (e.g., unexpected splitting) be resolved?
Contradictions may arise from tautomerism (hydroxy ↔ keto forms) or dynamic effects. Strategies include:
Q. What methodologies optimize regioselectivity in further functionalization?
The bromine atom at position 2 and the hydroxyl group at position 5 direct electrophilic substitution. For cross-coupling (e.g., Suzuki-Miyaura):
Q. How to address low yields in crystallization attempts?
Poor crystallization may result from conformational flexibility. Solutions:
- Screen solvents (e.g., acetonitrile/ethyl acetate mixtures) using high-throughput platforms.
- Add seeding crystals or employ slow evaporation.
- Use SHELX utilities for refining partial occupancy/disorder .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
